molecular formula C43H48N2O5S B12111449 4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B12111449
M. Wt: 704.9 g/mol
InChI Key: OHNKERIUPMLSIL-UHFFFAOYSA-N
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Description

The compound 4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic molecule. It contains multiple functional groups, including carboxylic acid, sulfonate, and quaternary ammonium groups. This compound is often used as a small molecule linker in bioconjugation and drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole derivatives. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis.

    Introduction of the carboxypentyl group: This can be done via alkylation reactions.

    Formation of the sulfonate group: This involves sulfonation reactions.

    Final assembly: The various fragments are combined through condensation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The quaternary ammonium group can be reduced under specific conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Produces carboxylic acid derivatives.

    Reduction: Leads to the formation of secondary amines.

    Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in bioconjugation to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the stability and specificity of drugs.

    Industry: Applied in the development of advanced materials and sensors.

Comparison with Similar Compounds

Properties

Molecular Formula

C43H48N2O5S

Molecular Weight

704.9 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50)

InChI Key

OHNKERIUPMLSIL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C

Origin of Product

United States

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